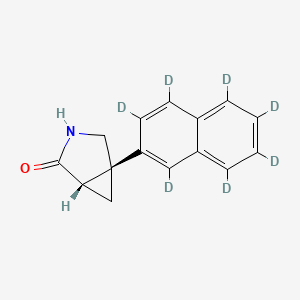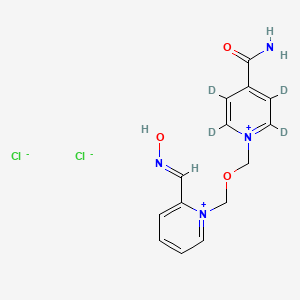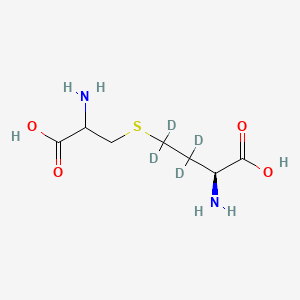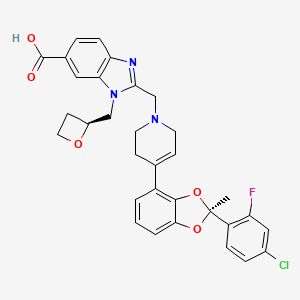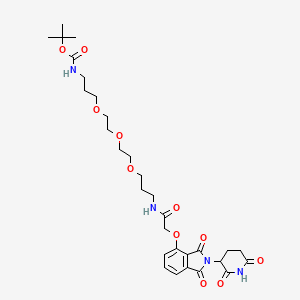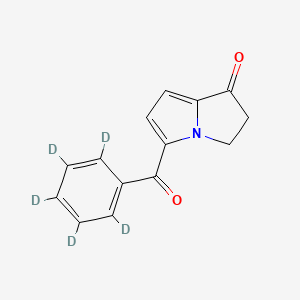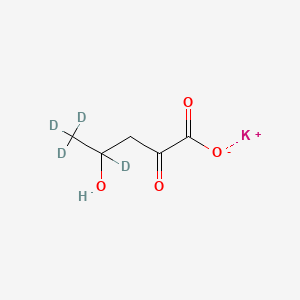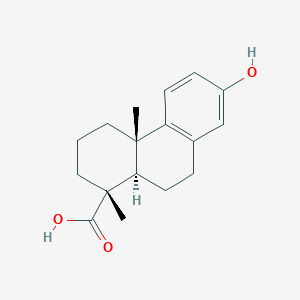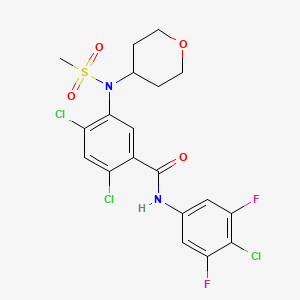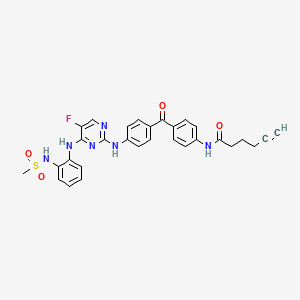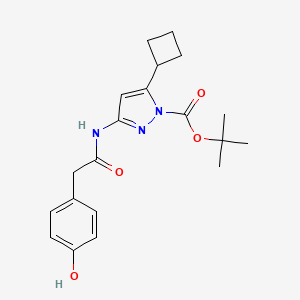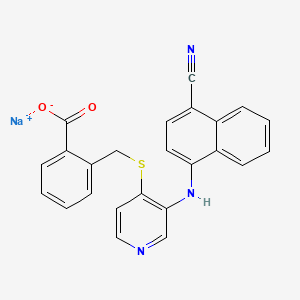
URAT1/GLUT9 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KPH2f is a novel, orally active compound known for its dual inhibition of URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9). It has shown significant potential in the treatment of hyperuricemia and gout by reducing serum uric acid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KPH2f involves multiple steps, starting with the preparation of the naphthalene and pyridine rings. These rings are then linked through a flexible linker such as aminomethyl, amino, or oxygen to enhance the compound’s flexibility . The final product is obtained through a series of reactions, including condensation and cyclization, under controlled conditions.
Industrial Production Methods
Industrial production of KPH2f follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KPH2f undergoes various chemical reactions, including:
Oxidation: KPH2f can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KPH2f can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of KPH2f, as well as substituted compounds with different functional groups .
Scientific Research Applications
KPH2f has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular transport mechanisms.
Industry: Used in the development of new drugs targeting URAT1 and GLUT9.
Mechanism of Action
KPH2f exerts its effects by inhibiting URAT1 and GLUT9 transporters. This dual inhibition reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and lower serum uric acid levels . The compound shows minimal effects on other transporters like OAT1 and ABCG2, reducing the risk of drug-drug interactions .
Comparison with Similar Compounds
Similar Compounds
Verinurad: A selective URAT1 inhibitor with similar applications in treating hyperuricemia.
CDER167: Another dual inhibitor of URAT1 and GLUT9, showing potent uricosuric effects.
Uniqueness
KPH2f stands out due to its higher URAT1-inhibitory activity and better pharmacokinetic properties compared to similar compounds. It also demonstrates improved safety profiles, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H16N3NaO2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
InChI Key |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


